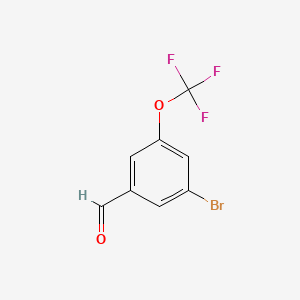

3-Bromo-5-(trifluoromethoxy)benzaldehyde

Beschreibung

The Significance of Halogenated and Trifluoromethoxy-Substituted Aromatic Aldehydes in Organic Synthesis

Halogenated and trifluoromethoxy-substituted aromatic aldehydes are pivotal intermediates in the synthesis of a wide array of complex organic molecules. The halogen atom, in this case, bromine, serves as a versatile functional handle for various transformations, most notably in metal-catalyzed cross-coupling reactions. This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry.

The trifluoromethoxy (-OCF3) group, often referred to as a "super-methoxy" group, imparts unique electronic properties and enhanced metabolic stability to molecules. Its strong electron-withdrawing nature and high lipophilicity can significantly influence the reactivity of the aromatic ring and the attached aldehyde group. In the realm of medicinal chemistry and agrochemicals, the incorporation of the trifluoromethoxy group is a well-established strategy to improve the pharmacokinetic and pharmacodynamic profiles of bioactive compounds. The aldehyde functional group itself is a gateway to a plethora of chemical transformations, including nucleophilic additions, oxidations, reductions, and condensation reactions, further amplifying the synthetic utility of this class of compounds.

Evolution of Synthetic Strategies for Aryl Bromides and Fluorinated Benzene (B151609) Derivatives

The synthesis of aryl bromides has evolved from classical electrophilic aromatic substitution reactions, often requiring harsh conditions and yielding mixtures of isomers, to more sophisticated and regioselective methods. Modern approaches frequently involve the use of milder brominating agents and catalysts, as well as directed ortho-metalation strategies to achieve precise control over the position of bromination.

Similarly, the introduction of fluorine and fluorine-containing moieties into aromatic systems has seen remarkable advancements. Early methods were often hazardous and limited in scope. Contemporary strategies for the synthesis of fluorinated benzene derivatives, including those bearing the trifluoromethoxy group, have expanded to include nucleophilic aromatic substitution, the use of novel fluorinating reagents, and transition-metal-catalyzed cross-coupling reactions. These developments have made complex fluorinated aromatics, such as 3-Bromo-5-(trifluoromethoxy)benzaldehyde, more accessible for research and development.

Current Research Landscape and Knowledge Gaps Pertaining to this compound

The current research landscape for this compound is primarily centered on its application as a key intermediate in the synthesis of novel organic materials and biologically active compounds. Its utility in the construction of complex molecular architectures is beginning to be explored, particularly in the context of creating libraries of compounds for high-throughput screening.

However, a comprehensive understanding of the full synthetic potential of this molecule remains an area of active investigation. While its participation in standard transformations can be inferred from the reactivity of its individual functional groups, detailed studies on its specific reaction kinetics, substrate scope in various named reactions, and the influence of the interplay between the bromo, trifluoromethoxy, and aldehyde groups on its reactivity are not extensively documented in publicly available literature. Furthermore, there is a notable gap in the in-depth mechanistic studies of reactions where this compound is a key reactant.

Defining the Research Scope: Focus on Advanced Synthesis, Reaction Methodologies, and Mechanistic Insights

This article aims to address the existing knowledge gaps by providing a focused examination of this compound. The scope of this work is strictly confined to its chemical properties and synthetic applications. The subsequent sections will detail advanced synthetic routes to this compound, explore its utility in various reaction methodologies with a focus on providing specific examples where available, and delve into the mechanistic underpinnings of its chemical transformations. The objective is to present a thorough and scientifically accurate resource for researchers interested in leveraging the unique chemical attributes of this versatile building block.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H4BrF3O2 |

| CAS Number | 886498-07-3 |

| Molecular Weight | 269.02 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | Not explicitly available |

| Melting Point | Not explicitly available |

Interactive Data Table: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR | Spectrum available, detailed shifts require specific literature. chemicalbook.com |

| ¹³C NMR | Data not readily available in public sources. |

| IR | Data not readily available in public sources. |

| Mass Spectrometry | Data not readily available in public sources. |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-5-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O2/c9-6-1-5(4-13)2-7(3-6)14-8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIVUZVZCLVJQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407464 | |

| Record name | 3-Bromo-5-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886498-07-3 | |

| Record name | 3-Bromo-5-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Bromo 5 Trifluoromethoxy Benzaldehyde

Precursor Synthesis and Functionalization Strategies

The construction of the core 3-bromo-5-(trifluoromethoxy)benzene framework is the foundational step in the synthesis. This involves the careful and sequential introduction of the halogen and the trifluoromethoxy group onto the aromatic ring, often starting from simpler, commercially available precursors.

The synthesis of halogenated trifluoromethoxybenzene intermediates is a critical phase. A common strategy involves the preparation of trifluoromethoxybenzene itself, followed by halogenation, or the synthesis of trifluoromethoxybenzene from an already halogenated precursor.

One accessible route to trifluoromethoxybenzene begins with anisole. The process involves a chlorination step to form trichloromethoxybenzene, which is subsequently fluorinated using anhydrous hydrogen fluoride (B91410) (HF) to yield trifluoromethoxybenzene. google.comguidechem.compatsnap.com Another effective method starts with a phenol (B47542), which can be reacted with carbon tetrachloride (CCl4) and hydrogen fluoride (HF) to produce the corresponding trifluoromethoxybenzene derivative. lookchem.com This latter method is particularly useful as it allows for the use of substituted phenols, such as 3-bromophenol (B21344), to directly generate a key intermediate like 1-bromo-3-(trifluoromethoxy)benzene (B1268021). lookchem.com The reaction of 3-bromophenol with CCl4 and HF can produce p-bromo-α,α,α-trifluoromethoxybenzene in good yields. lookchem.com

Achieving the correct 1,3,5-substitution pattern found in 3-bromo-5-(trifluoromethoxy)benzaldehyde presents a significant regiochemical challenge. Electrophilic aromatic substitution reactions are governed by the directing effects of the substituents already present on the ring. The trifluoromethoxy (–OCF₃) group, despite being deactivating due to its strong electron-withdrawing nature, is traditionally considered an ortho, para-director. lookchem.com Similarly, a bromo substituent is also deactivating and ortho, para-directing.

Therefore, a straightforward electrophilic bromination of 1-(trifluoromethoxy)benzene would not yield the desired 3-bromo isomer as the primary product. The development of highly regioselective electrophilic aromatic bromination methods is crucial. nih.govresearchgate.net Various reagents and conditions have been explored to control the position of bromination on aromatic rings. nih.gov For instance, N-bromosuccinimide (NBS) is a common reagent used for benzylic and aromatic brominations, sometimes in conjunction with radical initiators or silica (B1680970) gel to enhance selectivity. nih.govresearchgate.net However, for a highly deactivated system like trifluoromethoxybenzene, achieving meta-bromination is non-trivial and may require specialized catalytic systems or a multi-step strategy that circumvents direct electrophilic substitution. An alternative approach involves starting with a molecule that already possesses the desired 1,3,5-substitution pattern, such as 3,5-dibromophenol, and then introducing the trifluoromethoxy and formyl groups.

The incorporation of the trifluoromethoxy (–OCF₃) group is a key step in the synthesis of many pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. mdpi.comresearchgate.net Several methods have been developed for the introduction of this moiety onto an aromatic ring.

A classical approach involves a halogen exchange reaction (Halex), often referred to as the Swarts reaction, on aryl trichloromethyl ethers. mdpi.com This involves synthesizing an Ar-OCCl₃ intermediate from a phenol, followed by fluorination with reagents like antimony trifluoride (SbF₃) or anhydrous hydrogen fluoride (HF). mdpi.combeilstein-journals.org A more direct variation involves the reaction of phenols with tetrachloromethane and HF. beilstein-journals.org

More recent advancements provide milder and more versatile routes. Oxidative desulfurization-fluorination of dithiocarbonates (xanthates) offers an elegant method. beilstein-journals.org In this process, a dithiocarbonate derived from a phenol is treated with a fluorinating agent like hydrogen fluoride-pyridine in the presence of an oxidant, such as 1,3-dibromo-5,5-dimethylhydantoin, to generate the aryl trifluoromethyl ether. beilstein-journals.org

Electrophilic trifluoromethoxylation reagents have also emerged, enabling the direct conversion of phenols or other nucleophilic aromatic substrates. mdpi.com Hypervalent iodine(III) reagents, such as those developed by Togni and Umemoto, can effectively transfer the –OCF₃ group to suitable substrates. mdpi.commdpi.comnih.gov For instance, Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) has been used for the synthesis of ortho-trifluoromethoxylated aniline (B41778) derivatives from N-aryl-N-hydroxyacetamides. nih.gov

| Method | Precursor | Key Reagents | Description |

|---|---|---|---|

| Chlorine-Fluorine Exchange | Phenol | CCl₄, HF or PCl₅ then SbF₃/HF | A two-step process involving the formation of an aryl trichloromethyl ether followed by fluorination. mdpi.combeilstein-journals.org |

| Oxidative Desulfurization-Fluorination | Phenol-derived dithiocarbonate | HF-Pyridine, 1,3-dibromo-5,5-dimethylhydantoin | Converts a xanthate into a trifluoromethyl ether under oxidative fluorinating conditions. beilstein-journals.org |

| Electrophilic Trifluoromethoxylation | Phenols, N-Aryl-N-hydroxyacetamides | Togni or Umemoto Reagents | Direct transfer of an electrophilic "OCF₃+" equivalent to a nucleophilic aromatic substrate. mdpi.comnih.gov |

Formylation Reactions for Aldehyde Moiety Introduction

The final key transformation is the introduction of the aldehyde (–CHO) group onto the 1-bromo-3-(trifluoromethoxy)benzene core. This step, known as formylation, can be challenging due to the electronically deactivated nature of the aromatic ring.

Classical formylation methods like the Gattermann-Koch reaction, which uses carbon monoxide and HCl with a catalyst, are generally effective only for electron-rich or simple aromatic hydrocarbons and are not suitable for heavily deactivated substrates. google.com Therefore, more potent and adaptable methods are required.

One alternative is the use of formyl fluoride (HCOF) with a strong Lewis acid like boron trifluoride (BF₃). youtube.com Formyl fluoride is more stable than other formyl halides, making it a viable reagent for aromatic electrophilic substitution to introduce an aldehyde group. youtube.com Another approach involves ortho-lithiation, where a directing group guides the deprotonation of an adjacent position with a strong base like butyllithium, followed by quenching the resulting aryllithium species with a formylating agent such as N,N-dimethylformamide (DMF). However, this strategy is dependent on the presence and efficacy of a suitable directing group.

The Vilsmeier-Haack reaction is a widely used method for formylating aromatic compounds. wordpress.com The reaction employs a Vilsmeier reagent, which is an electrophilic chloroiminium ion, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). numberanalytics.comthieme-connect.deorganic-chemistry.org

This reaction is most effective on electron-rich aromatic and heteroaromatic compounds. thieme-connect.deorganic-chemistry.orgenamine.net The presence of strong electron-withdrawing substituents, such as the bromo and trifluoromethoxy groups on the target precursor, significantly deactivates the aromatic ring towards electrophilic attack. numberanalytics.com Consequently, standard Vilsmeier-Haack conditions are often insufficient for these electron-deficient arenes. The reaction may fail to proceed or require more forcing conditions, such as higher temperatures, to overcome the high activation energy barrier. numberanalytics.com Even with forcing conditions, yields can be low. Therefore, the application of the Vilsmeier-Haack reaction to substrates like 1-bromo-3-(trifluoromethoxy)benzene is challenging and may not be a synthetically viable route without significant modification.

| Component | Example | Function |

|---|---|---|

| Substrate | Aromatic or Heteroaromatic Compound | The ring to be formylated. Reactivity is high for electron-rich systems. organic-chemistry.org |

| Formyl Source | N,N-Dimethylformamide (DMF) | Provides the carbon and hydrogen atoms for the aldehyde group. numberanalytics.com |

| Activating Agent | Phosphorus oxychloride (POCl₃) | Reacts with DMF to form the electrophilic Vilsmeier reagent (chloroiminium ion). thieme-connect.de |

| Workup | Aqueous Hydrolysis | Converts the intermediate iminium salt adduct to the final aldehyde product. organic-chemistry.org |

Modern Adaptations of Formylation for Halogenated and Trifluoromethoxy-Substituted Aromatics

Friedel-Crafts Acylation Followed by Reduction to the Aldehyde

A classic and versatile method for the introduction of a formyl group onto an aromatic ring is the Friedel-Crafts acylation, followed by reduction of the resulting ketone. pearson.comwikipedia.org This two-step process typically begins with the acylation of 1-bromo-3-(trifluoromethoxy)benzene. In this electrophilic aromatic substitution reaction, an acyl group is introduced into the aromatic ring, usually with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). youtube.comyoutube.comnih.gov

The resulting ketone can then be reduced to the corresponding aldehyde. Several reduction methods are available, including the Wolff-Kishner or Clemmensen reductions, which convert the ketone to an alkane. pearson.comwikipedia.org However, for the synthesis of an aldehyde, a more controlled reduction is necessary. One common approach is the Rosenmund reduction, which utilizes a poisoned palladium catalyst to prevent over-reduction to the alcohol.

| Step | Reaction | Key Reagents | Catalyst | General Principle |

|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Acyl chloride (e.g., acetyl chloride), 1-bromo-3-(trifluoromethoxy)benzene | Lewis acid (e.g., AlCl₃) | Electrophilic aromatic substitution to form a ketone. youtube.comyoutube.com |

| 2 | Reduction | Reducing agent (e.g., H₂ with a poisoned catalyst) | Palladium on barium sulfate (B86663) (poisoned) | Selective reduction of the acyl chloride to an aldehyde. |

Alternative Formylation Methods Utilizing Carbon Monoxide and Hydrogen

Direct formylation of aryl halides using carbon monoxide (CO) and hydrogen (H₂) presents a more atom-economical approach to synthesizing aromatic aldehydes. google.comresearchgate.net This process, often referred to as reductive carbonylation, typically employs a transition metal catalyst, such as palladium or rhodium, to facilitate the insertion of carbon monoxide and subsequent reduction. nih.govacs.org

The reaction conditions, including pressure, temperature, and the choice of catalyst and ligands, are critical for achieving high yields and selectivity. For instance, palladium-catalyzed systems often utilize phosphine (B1218219) ligands to stabilize the catalyst and promote the desired transformation. google.comnih.gov The use of syngas (a mixture of CO and H₂) allows for the direct conversion of the aryl halide to the corresponding aldehyde. researchgate.net Recent advancements have also explored the use of CO₂ as a renewable C1 source for formylation reactions. jchemlett.comorganic-chemistry.orgjchemlett.com

Catalytic Systems and Ligand Effects in Formylation of Aryl Halides

The efficiency and selectivity of the formylation of aryl halides are highly dependent on the catalytic system employed. Palladium-based catalysts are widely used due to their high activity and functional group tolerance. acs.orgnih.govorganic-chemistry.org The choice of ligand plays a crucial role in modulating the reactivity and stability of the palladium catalyst. researchgate.net

For example, sterically hindered monodentate phosphine ligands can facilitate reductive carbonylation to yield aldehydes, while bidentate ligands may favor carboxylation to produce carboxylic acids under similar conditions. researchgate.net The electronic properties of the ligands also influence the catalytic cycle, affecting the rates of oxidative addition, CO insertion, and reductive elimination. Research continues to focus on the development of novel ligands and catalytic systems to improve the efficiency and scope of these formylation reactions, including the use of CO₂ as a sustainable carbonyl source. organic-chemistry.orgjchemlett.com

| Catalyst Type | Common Ligands | Key Features | References |

|---|---|---|---|

| Palladium-based | Triphenylphosphine (PPh₃), 1,3-Bis(diphenylphosphino)propane (dppp) | High activity, good functional group tolerance. nih.govorganic-chemistry.org | google.comresearchgate.net |

| Rhodium-based | Phosphine ligands | Effective for reductive formylation with CO₂ and H₂. nih.gov | nih.gov |

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals like this compound to minimize environmental impact. gctlc.orgresearchgate.netmun.ca This involves several key strategies:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. gctlc.org Direct formylation methods, for example, are generally more atom-economical than multi-step sequences that generate stoichiometric byproducts.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. This could involve using water or other environmentally benign solvents, or employing catalysts to replace stoichiometric reagents. researchgate.net

Catalysis: Utilizing catalytic reagents in small amounts instead of stoichiometric reagents is a cornerstone of green chemistry. gctlc.org Catalytic processes reduce waste and often allow for milder reaction conditions. The development of highly efficient and recyclable catalysts is a key area of research.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. gctlc.org

The application of these principles to the synthesis of this compound can lead to more sustainable and cost-effective manufacturing processes. For instance, developing catalytic systems that can efficiently utilize CO₂ as a C1 source for formylation would be a significant advancement in green chemistry. jchemlett.com

Solvent Selection and Optimization for Environmentally Benign Processes

The choice of solvent is a critical factor in the environmental impact of a chemical synthesis. Traditional syntheses of substituted benzaldehydes often employ halogenated hydrocarbons like dichloromethane (B109758) or dichloroethane. google.com While effective, these solvents pose significant environmental and health risks. The principles of green chemistry advocate for their replacement with safer, more sustainable alternatives. chemmethod.com

Optimization efforts for processes analogous to the synthesis of this compound focus on several key areas:

Replacement of Halogenated Solvents: There is a considerable push to substitute chlorinated solvents with less toxic options. Toluene, for example, has been successfully used in the synthesis of other substituted benzaldehydes, offering a balance of reactivity and a more favorable environmental profile. acs.orgrug.nl

Use of Dipolar Aprotic Solvents: In reactions such as halogen exchange (Halex) for the synthesis of fluorinated aromatics, dipolar aprotic solvents like sulfolane (B150427) are employed. google.com While effective, research is ongoing to find greener alternatives with similar properties.

Solvent-Free Reactions: A highly desirable green chemistry approach is the elimination of solvents altogether. Solvent-free conditions have been successfully applied in the synthesis of other aromatic compounds, significantly reducing waste and simplifying product purification. chemmethod.com

Biocatalytic Approaches: The use of biocatalysts can allow reactions to be performed in aqueous media, which is the most environmentally friendly solvent. Biocatalytic reduction of benzaldehydes, for instance, utilizes enzymes from plant waste in an aqueous environment. scielo.org.mx

Recent studies have also focused on the autoxidation of aldehydes in safe solvents, utilizing sunlight or LED light and oxygen, which represents a significant advancement in green synthesis. osaka-u.ac.jp The selection of an optimal solvent system is a multi-parameter problem, as summarized in the table below.

| Factor | Conventional Solvents (e.g., Dichloromethane) | Greener Alternatives (e.g., Toluene, Water) |

| Environmental Impact | High (Ozone depletion, toxicity) | Low to Moderate |

| Health & Safety | High (Carcinogenic, volatile) | Moderate to Low |

| Reaction Efficiency | Often high due to good substrate solubility | Can be variable, may require optimization |

| Recyclability | Difficult and energy-intensive | Generally easier |

| Cost | Moderate to High | Low (for water) to Moderate |

Catalyst Development for Sustainable Production

Catalysis is at the heart of sustainable chemical manufacturing. For the synthesis of this compound, this involves moving from stoichiometric reagents, which are consumed in the reaction and generate significant waste, to catalytic systems that can be used in small amounts and potentially recycled.

Bromination Catalysts: Traditional bromination reactions often use elemental bromine and a Lewis acid catalyst like aluminum chloride (AlCl₃). Sustainable alternatives focus on oxidative bromination using sources like sodium bromide (NaBr) or hydrobromic acid (HBr) with a benign oxidant, such as oxygen from the air. acs.orgbohrium.com Metal-free ionic liquids have been shown to effectively catalyze such aerobic brominations. acs.org

Formylation Catalysts: The introduction of the aldehyde group (formylation) often relies on the Gattermann-Koch reaction, which uses carbon monoxide and hydrogen chloride in the presence of a catalyst system like aluminum chloride and copper(I) chloride. google.com While effective, this generates large amounts of acidic, metal-containing waste. Research into heterogeneous catalysts that can be easily separated from the reaction mixture and reused is a key area of development.

Palladium and Copper Catalysis: Modern synthetic routes often employ palladium- or copper-catalyzed cross-coupling reactions. nih.gov These methods are highly versatile and can operate under mild conditions with very low catalyst loadings. For instance, palladium-catalyzed oxidation of a corresponding benzyl (B1604629) alcohol offers a selective route to the aldehyde. benthamdirect.com Furthermore, copper-based catalysts have been developed for hydrodehalogenation, a process relevant to the synthesis and potential environmental remediation of brominated aromatic compounds. mdpi.comresearchgate.net The reusability of such catalysts is a significant advantage for sustainable production. benthamdirect.com

| Catalyst Type | Typical Application | Sustainability Advantages |

| Ionic Liquids | Aerobic Bromination | Metal-free, recyclable, enables use of greener oxidants. acs.org |

| Palladium Complexes | Cross-Coupling, Oxidation | High efficiency, low loadings, high selectivity. nih.govbenthamdirect.com |

| Copper-Based Catalysts | Hydrodehalogenation, Formylation | Abundant and inexpensive metal, effective for specific transformations. mdpi.comresearchgate.net |

| Enzymes (Biocatalysis) | Reduction/Oxidation | Operates in water, highly selective, biodegradable. scielo.org.mxnih.gov |

Waste Minimization Strategies in the Preparation of this compound

Waste minimization is a cornerstone of green chemistry, aiming to reduce the environmental factor (E-factor), which is the ratio of the mass of waste to the mass of the desired product. chemmethod.com For the synthesis of this compound, strategies focus on improving atom economy and reducing the volume of auxiliary materials.

Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product is crucial. This involves favoring addition reactions over substitution or elimination reactions that generate byproducts.

One-Pot Syntheses: Combining multiple reaction steps into a single "one-pot" procedure avoids the need to isolate and purify intermediate compounds. acs.orgrug.nl This significantly reduces the use of solvents for extraction and chromatography, minimizes product loss, and saves time and energy. acs.orgrug.nl For example, a one-pot reduction/cross-coupling procedure has been developed for synthesizing other substituted benzaldehydes. acs.orgrug.nl

Use of Benign Reagents: Employing environmentally friendly reagents, such as using oxygen or hydrogen peroxide as oxidants in place of heavy metal-based oxidants, minimizes the generation of toxic waste. The primary byproduct in these cases is often water. acs.orgbohrium.com

Purity and Yield Optimization in Synthetic Pathways

Achieving high purity and yield is essential for the economic viability and successful application of this compound in subsequent manufacturing processes. Optimization requires careful control over reaction parameters and the implementation of effective purification techniques.

Factors Influencing Reaction Yields and Selectivity

The yield and selectivity of the reactions leading to this compound are influenced by a multitude of interdependent factors. Careful optimization of these parameters is necessary to maximize the formation of the desired product while minimizing the generation of impurities.

Key factors include:

Temperature: Reaction temperature can have a profound effect on both reaction rate and selectivity. Some reactions require cooling to prevent side reactions, while others need heating to proceed at a reasonable rate. google.comgoogle.com For example, controlling the temperature in bromination reactions can determine the degree of substitution (mono- vs. di-bromination). acs.org

Reaction Time: Allowing a reaction to proceed for the optimal amount of time is critical. Insufficient time leads to incomplete conversion of starting materials, while excessive time can lead to the formation of degradation products or unwanted side products.

Concentration and Stoichiometry of Reagents: The relative amounts of reactants and catalysts can dictate the reaction outcome. For instance, in halogen-exchange reactions, the amount of fluoride source used can be controlled to achieve partial or complete fluorine substitution. google.com

Rate of Addition: In highly reactive systems, such as those involving organometallic reagents or powerful reducing agents like DIBAL-H, the rate at which reagents are added can be critical to avoid side reactions and control the reaction temperature. acs.orgrug.nl

Catalyst Choice and Loading: The nature of the catalyst and its concentration can dramatically influence selectivity and yield. An optimal catalyst provides a high turnover number and frequency while minimizing unwanted reaction pathways.

| Parameter | General Effect on Yield and Selectivity |

| Temperature | Affects reaction rate and can control selectivity between different products (e.g., kinetic vs. thermodynamic control). |

| Pressure | Crucial for reactions involving gases, such as formylation with carbon monoxide. Higher pressure can increase reaction rate and yield. google.com |

| Reagent Stoichiometry | The molar ratio of reactants can control the extent of reaction and prevent the formation of over-reacted byproducts. |

| Solvent | Influences reagent solubility, reaction rate, and sometimes the reaction pathway itself. |

| Catalyst Type | Determines the reaction mechanism and is a primary driver of selectivity. |

Purification Techniques for High Purity this compound

Given that this compound is a liquid at room temperature, several purification techniques are applicable to achieve the high purity (typically >98%) required for its applications. labproinc.comtcichemicals.com

Distillation: Vacuum distillation is a primary method for purifying liquid aldehydes. By reducing the pressure, the boiling point of the compound is lowered, allowing for distillation at a lower temperature and preventing thermal degradation. chemicalbook.com This technique is effective at separating the product from non-volatile impurities and solvents with significantly different boiling points.

Chromatography: Flash column chromatography using a solid support like silica gel is a standard and highly effective method for purifying organic compounds. chemicalbook.comrsc.org By choosing an appropriate solvent system (eluent), the desired product can be separated from starting materials and byproducts based on differences in polarity. chemicalbook.comrsc.org

Extraction: Liquid-liquid extraction is a fundamental workup technique used after a reaction is complete. The crude product is dissolved in an organic solvent and washed with aqueous solutions to remove impurities. This can include washing with water, brine, or dilute acidic or basic solutions to remove salts and unreacted starting materials. chemicalbook.comrsc.org

Bisulfite Adduct Formation: A highly specific and effective method for purifying aldehydes involves the formation of a bisulfite adduct. nih.govresearchgate.net The aldehyde reacts with a saturated aqueous solution of sodium bisulfite to form a solid, charged adduct. This solid can be isolated by filtration, separating it from non-aldehydic impurities. The pure aldehyde is then regenerated by treating the adduct with an acid or base. nih.govresearchgate.net

Evaporation: For removing highly volatile impurities or the final traces of solvent, rotary evaporation is used. More advanced techniques like thin-film evaporation can be used on an industrial scale to separate the product from tars and other heavy impurities. google.com

Chemical Reactivity and Transformation of 3 Bromo 5 Trifluoromethoxy Benzaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group is a primary site of reactivity in 3-bromo-5-(trifluoromethoxy)benzaldehyde, participating in a wide array of chemical transformations.

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes attack by nucleophiles. This leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. wikipedia.org Common nucleophilic addition reactions include the Grignard and Wittig reactions.

In a typical Grignard reaction, an organomagnesium halide (Grignard reagent) adds to the carbonyl group. For instance, the reaction of this compound with methylmagnesium bromide would be expected to produce 1-(3-bromo-5-(trifluoromethoxy)phenyl)ethanol.

The Wittig reaction provides a method for the synthesis of alkenes from aldehydes. wikipedia.orglibretexts.org This reaction involves a phosphonium (B103445) ylide, which attacks the carbonyl carbon to form a betaine (B1666868) intermediate, subsequently collapsing to an alkene and a phosphine (B1218219) oxide. masterorganicchemistry.com For example, reacting this compound with methylenetriphenylphosphorane (B3051586) would yield 1-bromo-3-ethenyl-5-(trifluoromethoxy)benzene.

Table 1: Examples of Nucleophilic Addition Reactions

| Reaction | Nucleophile | Expected Product |

| Grignard Reaction | Methylmagnesium bromide | 1-(3-bromo-5-(trifluoromethoxy)phenyl)ethanol |

| Wittig Reaction | Methylenetriphenylphosphorane | 1-bromo-3-ethenyl-5-(trifluoromethoxy)benzene |

The aldehyde functionality of this compound can be readily oxidized to the corresponding carboxylic acid, 3-bromo-5-(trifluoromethoxy)benzoic acid. nordmann.globalsynquestlabs.com This transformation is a fundamental process in organic synthesis. A common and effective method for this oxidation is the Jones oxidation, which utilizes a solution of chromium trioxide in aqueous sulfuric acid and acetone. adichemistry.comorganic-chemistry.org The reaction proceeds via the formation of a chromate (B82759) ester, which then eliminates to give the carboxylic acid. organic-chemistry.org

Table 2: Oxidation of this compound

| Reagent | Product |

| Jones Reagent (CrO₃, H₂SO₄, acetone) | 3-Bromo-5-(trifluoromethoxy)benzoic acid |

The aldehyde group can be reduced to a primary alcohol, yielding (3-bromo-5-(trifluoromethoxy)phenyl)methanol. This is a common transformation achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Sodium borohydride is often preferred due to its greater functional group tolerance and milder reaction conditions. The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon.

Table 3: Reduction of this compound

| Reagent | Product |

| Sodium Borohydride (NaBH₄) | (3-bromo-5-(trifluoromethoxy)phenyl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | (3-bromo-5-(trifluoromethoxy)phenyl)methanol |

This compound can undergo condensation reactions with primary amines to form imines, commonly known as Schiff bases. nanobioletters.comresearchgate.net This reaction is typically catalyzed by an acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The formation of the C=N double bond is a key feature of this transformation. For example, the reaction with aniline (B41778) would produce N-((3-bromo-5-(trifluoromethoxy)phenyl)methylene)aniline. These Schiff bases are versatile intermediates in organic synthesis.

Table 4: Schiff Base Formation

| Amine | Product (Schiff Base) |

| Aniline | N-((3-bromo-5-(trifluoromethoxy)phenyl)methylene)aniline |

Reactions at the Bromine Substituent

The bromine atom on the aromatic ring serves as a leaving group in various substitution reactions, enabling the introduction of a diverse range of functional groups.

While nucleophilic aromatic substitution is generally challenging for aryl halides, it can be facilitated by the presence of electron-withdrawing groups on the aromatic ring. libretexts.org The trifluoromethoxy group in this compound is strongly electron-withdrawing, which can activate the ring towards nucleophilic attack, particularly at the ortho and para positions relative to the activating group.

Modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki coupling, have become powerful tools for the functionalization of aryl halides. The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling aryl halides with amines in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgorganic-chemistry.org For instance, reacting this compound with a primary or secondary amine under these conditions would lead to the corresponding N-aryl product.

The Suzuki coupling enables the formation of carbon-carbon bonds by reacting an aryl halide with an organoboron compound, also in the presence of a palladium catalyst. nih.govnih.gov This reaction is highly versatile and tolerates a wide range of functional groups. Coupling this compound with a boronic acid or its ester would result in a biaryl compound.

Table 5: Examples of Nucleophilic Aromatic Substitution Reactions

| Reaction | Coupling Partner | Expected Product |

| Buchwald-Hartwig Amination | Aniline | N-(3-formyl-5-(trifluoromethoxy)phenyl)aniline |

| Suzuki Coupling | Phenylboronic acid | 3-formyl-5-(trifluoromethoxy)biphenyl |

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

This compound is a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds, leveraging the reactivity of the carbon-bromine (C-Br) bond. The primary types of cross-coupling reactions applicable to this molecule include the Suzuki, Sonogashira, and Heck reactions, which allow for the introduction of diverse aryl, alkynyl, and vinyl groups, respectively.

Suzuki Reaction: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.gov For this compound, a Suzuki reaction would yield a biaryl compound, a common structural motif in pharmaceuticals and materials science. researchgate.net

Sonogashira Reaction: The Sonogashira reaction couples the aryl bromide with a terminal alkyne. wikipedia.org This reaction requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgresearchgate.net Applying this to this compound results in the formation of an arylalkyne, a valuable intermediate for synthesizing more complex molecules. libretexts.org

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgnih.gov This method allows for the vinylation of the aromatic ring, producing stilbene-like structures. The reaction mechanism involves oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. rsc.orglibretexts.org

Regioselectivity: In this compound, the site of reactivity in cross-coupling reactions is unequivocally the carbon-bromine bond. The molecule possesses only one halogen atom, thus eliminating ambiguity in regioselectivity. The electronic properties of the other substituents—the electron-withdrawing aldehyde (-CHO) and trifluoromethoxy (-OCF3) groups—influence the reactivity of the C-Br bond. These groups make the aromatic ring electron-deficient, which can facilitate the initial oxidative addition step in the palladium catalytic cycle, a rate-determining step in many cross-coupling reactions. researchgate.net In Suzuki reactions of dihalogenated trifluoromethyl-benzenes, for instance, reactivity is often dictated by both steric hindrance and electronic effects, with coupling favoring positions that are less sterically hindered or more electronically deficient. researchgate.net

Catalyst Selection: The choice of catalyst is critical for achieving high yields and reaction efficiency. Palladium complexes are the catalysts of choice for Suzuki, Sonogashira, and Heck reactions. The specific catalyst system, including the palladium source and the associated ligands, is tailored to the reaction type and substrate.

| Reaction Type | Common Palladium Sources | Common Ligands |

| Suzuki | Pd(OAc)₂, Pd₂(dba)₃, Palladacycles | Phosphines (e.g., PPh₃, PCy₃), Buchwald ligands (e.g., SPhos, XPhos), N-Heterocyclic Carbenes (NHCs) |

| Sonogashira | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Phosphines (e.g., PPh₃), NHCs |

| Heck | Pd(OAc)₂, Palladacycles | Phosphines (e.g., PPh₃), Phosphine-free systems |

For Suzuki reactions, a wide range of catalysts are effective, and the choice often depends on the reactivity of the boronic ester. nih.gov In Sonogashira couplings, catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common, often used with bulky, electron-rich ligands to improve efficiency. libretexts.org Heck reactions can be catalyzed by simple palladium salts like palladium(II) acetate, sometimes without the need for phosphine ligands. organic-chemistry.org The development of highly active catalysts, such as those based on N-heterocyclic carbenes (NHCs) or specialized phosphine ligands, has expanded the scope and efficiency of these transformations. libretexts.orguzh.ch

Carbon-Carbon Bond Formation: The primary application of Suzuki, Sonogashira, and Heck reactions with this compound is the formation of new carbon-carbon bonds at the C-3 position of the aromatic ring.

Suzuki Reaction: Forms a C(sp²)-C(sp²) bond with an aryl or vinyl boronic acid.

Sonogashira Reaction: Forms a C(sp²)-C(sp) bond with a terminal alkyne. wikipedia.org

Heck Reaction: Forms a C(sp²)-C(sp²) bond with an alkene, resulting in a vinylated product. organic-chemistry.org

These reactions are powerful tools for building molecular complexity from a relatively simple starting material.

Carbon-Heteroatom Bond Formation: While the aforementioned reactions form C-C bonds, the C-Br bond of this compound is also a suitable handle for forming carbon-heteroatom bonds through other types of coupling reactions. For example, the Buchwald-Hartwig amination (for C-N bonds) and Ullmann-type couplings (for C-O, C-S, and C-N bonds) utilize palladium or copper catalysts to couple aryl halides with amines, alcohols, or thiols. mdpi.comnih.gov These reactions proceed through a catalytic cycle involving oxidative addition and reductive elimination to forge the new C-heteroatom bond. nih.gov

Reactions Involving the Trifluoromethoxy Group

The trifluoromethoxy (-OCF3) group is renowned for its exceptional chemical and metabolic stability. mdpi.com This stability is attributed to the high strength of the carbon-fluorine bonds. reddit.com The -OCF3 group is significantly more stable than a corresponding methoxy (B1213986) (-OCH3) group, particularly towards oxidative metabolism. mdpi.com It is generally considered a robust and inert functional group under a wide range of synthetic conditions, including the basic or acidic environments often employed in cross-coupling reactions. rsc.orgtcichemicals.com

Key properties of the trifluoromethoxy group include:

High Electronegativity: It is a strong electron-withdrawing group, influencing the electronic properties of the aromatic ring. nih.gov

Increased Lipophilicity: It significantly enhances the lipophilicity of a molecule, a property often sought in medicinal chemistry to improve membrane permeability. mdpi.comnih.gov

Metabolic Stability: The group is resistant to enzymatic degradation, such as oxidative demethylation that methoxy groups readily undergo. mdpi.com

Due to this inherent stability, the trifluoromethoxy group typically remains intact during chemical transformations occurring at other sites on the this compound molecule. tcichemicals.com

Direct chemical modification of an existing trifluoromethoxy group on an aromatic ring is exceedingly challenging and synthetically uncommon. tcichemicals.com The strength and inertness of the C-F bonds make the group resistant to cleavage or transformation under typical reaction conditions. tcichemicals.com Synthetic strategies almost invariably focus on introducing the -OCF3 group onto a molecule rather than modifying it post-installation. mdpi.com Therefore, for a molecule like this compound, synthetic derivatization will occur at the more reactive bromo and aldehyde functionalities, while the trifluoromethoxy group serves as a stable, property-modifying substituent.

Synthesis of Complex Derivatives and Analogs

The functional groups of this compound serve as distinct handles for the synthesis of a diverse array of complex derivatives and analogs. The C-Br bond is the primary site for elaboration via cross-coupling reactions, while the aldehyde group offers a gateway to numerous other transformations.

By utilizing the cross-coupling reactions discussed previously, a wide range of substituents can be introduced at the C-3 position. The resulting products, which retain the aldehyde and trifluoromethoxy groups, can then be further modified. For example, the aldehyde can undergo reactions such as:

Wittig reaction: to form alkenes.

Reductive amination: to produce secondary or tertiary amines.

Oxidation: to yield a carboxylic acid.

Reduction: to form a benzyl (B1604629) alcohol.

Aldol (B89426) condensation: to create α,β-unsaturated ketones.

This dual reactivity allows for a combinatorial approach to generating libraries of complex molecules. A synthetic sequence could involve a Suzuki coupling to create a biaryl system, followed by a Wittig reaction at the aldehyde to introduce an alkene side chain, leading to highly functionalized and structurally diverse compounds.

| Starting Material | Reaction Type | Reagent Example | Resulting Derivative Class |

| This compound | Suzuki Coupling | Phenylboronic acid | 3-Aryl-5-(trifluoromethoxy)benzaldehydes |

| This compound | Sonogashira Coupling | Phenylacetylene | 3-Alkynyl-5-(trifluoromethoxy)benzaldehydes |

| This compound | Heck Coupling | Styrene | 3-Vinyl-5-(trifluoromethoxy)benzaldehydes |

| This compound | Buchwald-Hartwig Amination | Aniline | 3-Amino-5-(trifluoromethoxy)benzaldehydes |

This strategic combination of reactions makes this compound a valuable building block for accessing novel chemical entities with potential applications in various fields of chemical research.

Derivatization for Heterocyclic Compound Synthesis

The aldehyde functionality of this compound serves as a key electrophilic center for condensation reactions, a cornerstone in the synthesis of a wide array of heterocyclic systems. While specific examples utilizing this exact molecule are not extensively documented in publicly available literature, its reactivity profile allows for logical extension from analogous structures in established synthetic methodologies for constructing important heterocyclic cores such as quinolines and pyrimidines.

For instance, in the synthesis of quinoline (B57606) derivatives, substituted benzaldehydes are crucial starting materials. One common method involves the multi-component reaction of an aldehyde, an aniline, and a suitable C2-synthon. In a hypothetical application of this, this compound could react with an aniline and a compound containing an activated methylene (B1212753) group to construct a polysubstituted quinoline ring. The electron-withdrawing trifluoromethoxy group would likely influence the reaction kinetics and the properties of the resulting quinoline.

Similarly, the synthesis of pyrimidine-fused heterocycles, such as pyrimido[4,5-b]quinolines, often employs a one-pot multi-component reaction involving a substituted benzaldehyde (B42025), an amino-uracil derivative, and a 1,3-dicarbonyl compound. nih.gov The aldehyde group of this compound would be expected to readily participate in such cyclocondensation reactions, leading to the formation of highly functionalized heterocyclic systems bearing the bromo and trifluoromethoxy substituents, which are valuable for further chemical modifications.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Heterocyclic System | General Synthetic Strategy | Potential Role of this compound |

| Quinolines | Multi-component reactions (e.g., Friedländer synthesis) | Aldehyde component for condensation and cyclization. |

| Pyrimidines | Cyclocondensation reactions | Electrophilic partner in reactions with amidines or ureas. |

| Dihydropyridines | Hantzsch synthesis | Aldehyde component in the condensation with β-ketoesters and ammonia. |

| Oxazoles/Thiazoles | Robinson-Gabriel synthesis / Hantzsch thiazole (B1198619) synthesis | Aldehyde precursor for formation of the heterocyclic ring. |

Formation of Advanced Organic Building Blocks for Diverse Applications

The strategic placement of the aldehyde, bromine, and trifluoromethoxy groups on the benzene (B151609) ring makes this compound an excellent precursor for the synthesis of more complex and advanced organic building blocks. These transformations can target either the aldehyde or the bromo functionality, often leaving the other groups intact for subsequent reactions.

The aldehyde group is amenable to a variety of classical organic reactions that extend the carbon framework. For example, the Wittig reaction provides a powerful tool for the conversion of the aldehyde to an alkene with a defined stereochemistry. masterorganicchemistry.comlibretexts.org Reaction of this compound with a phosphonium ylide would yield a stilbene-like derivative, introducing a new carbon-carbon double bond. The nature of the ylide can be varied to introduce a wide range of substituents, thus generating a library of advanced building blocks.

Furthermore, the bromine atom serves as a handle for various transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings . These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

In a Suzuki-Miyaura coupling , the bromine atom can be coupled with a wide range of boronic acids or esters in the presence of a palladium catalyst. nih.gov This would allow for the introduction of aryl, heteroaryl, alkyl, or vinyl groups at the 3-position of the benzaldehyde, leading to a diverse set of biaryl or substituted aromatic aldehydes. These products can then be utilized in medicinal chemistry or materials science.

The Sonogashira coupling enables the formation of a carbon-carbon triple bond by reacting the aryl bromide with a terminal alkyne, catalyzed by palladium and copper complexes. This would introduce an alkynyl moiety onto the aromatic ring, yielding building blocks that are valuable precursors for the synthesis of polymers, natural products, and pharmaceuticals.

Table 2: Key Transformations for Advanced Building Block Synthesis

| Reaction | Functional Group Targeted | Resulting Functionality | Potential Applications of Product |

| Wittig Reaction | Aldehyde | Alkene | Synthesis of stilbene (B7821643) analogues, polymers, and bioactive molecules. |

| Suzuki-Miyaura Coupling | Bromine | Biaryl, Alkyl/Vinyl-Aryl | Medicinal chemistry, materials science, liquid crystals. |

| Sonogashira Coupling | Bromine | Arylalkyne | Organic electronics, pharmaceutical synthesis, click chemistry. |

| Grignard/Organolithium Addition | Aldehyde | Secondary Alcohol | Chiral synthesis, introduction of new stereocenters. |

| Reductive Amination | Aldehyde | Amine | Synthesis of ligands, pharmaceutical intermediates. |

Exploration of Structure-Reactivity Relationships in Derivatives

The unique electronic properties of the substituents on the this compound ring play a crucial role in determining the reactivity of its derivatives. The trifluoromethoxy group (-OCF3) is a strong electron-withdrawing group, primarily through a powerful inductive effect (-I) that outweighs its weak resonance donating effect (+R). This has profound implications for the reactivity of the aromatic ring and the functional groups attached to it.

The electron-withdrawing nature of the trifluoromethoxy group deactivates the aromatic ring towards electrophilic aromatic substitution. Conversely, it activates the ring towards nucleophilic aromatic substitution, although the presence of the bromine atom and the aldehyde group complicates this reactivity.

In the context of the aldehyde's reactivity, the electron-withdrawing trifluoromethoxy group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This can lead to faster reaction rates in reactions such as additions of organometallic reagents or in condensation reactions.

For the bromine atom, its reactivity in cross-coupling reactions is also influenced by the electronic environment. The electron-deficient nature of the aromatic ring can facilitate the oxidative addition step in the catalytic cycle of reactions like the Suzuki-Miyaura and Sonogashira couplings.

Structure-activity relationship (SAR) studies of derivatives of this compound are particularly relevant in medicinal chemistry. The trifluoromethoxy group is often used as a bioisostere for other groups to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.comnih.gov By systematically modifying the aldehyde and bromo positions of the scaffold, and correlating these changes with biological activity, researchers can elucidate the key structural features required for a desired pharmacological effect. For example, the synthesis of a library of amides or sulfonamides from the corresponding amine (derived from the aldehyde) would allow for the exploration of the chemical space around the core scaffold and the identification of potent and selective bioactive molecules.

Inability to Generate Article on "this compound" Due to Lack of Spectroscopic Data

Despite a comprehensive search of scientific databases, chemical supplier catalogs, and patent literature, the specific experimental spectroscopic data required to generate a detailed article on "this compound" is not publicly available. The requested article structure, which focuses deeply on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), necessitates access to precise, research-grade data that could not be located.

The planned article was to be structured around the following detailed outline:

Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS)

While the existence of "3-Bromo-5-(trifluoromethoxy)benzaldehyde" is confirmed through its mention in various chemical catalogs and as an intermediate in synthetic chemistry patents, the detailed characterization data, including specific chemical shifts (δ), coupling constants (J), and mass-to-charge ratios (m/z) with fragmentation patterns, remains unpublished or inaccessible in the public domain. Without this foundational data, a scientifically accurate and informative article that adheres to the user's strict outline and content requirements cannot be produced.

Therefore, the generation of the requested article focusing solely on the spectroscopic and structural elucidation of "this compound" cannot be fulfilled at this time.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound by creating gas-phase ions from a solution. For this compound, ESI-MS analysis in positive ion mode would be expected to primarily yield the protonated molecule [M+H]⁺. Depending on the solvent system and additives, other adducts, such as the sodiated molecule [M+Na]⁺, might also be observed.

A key feature in the mass spectrum of this compound is the isotopic pattern caused by the bromine atom. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of abundance. Consequently, any bromine-containing ion will appear as a pair of peaks (an M and M+2 peak) separated by two mass-to-charge units (m/z) with nearly identical intensities, providing a clear signature for the presence of a single bromine atom in the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass-to-charge ratio, which allows for the determination of its elemental formula. The molecular formula for this compound is C₈H₄BrF₃O₂. The theoretical monoisotopic mass for this compound is calculated to be 267.9347 Da. uni.lu

An experimental HRMS measurement would aim to verify this exact mass with a high degree of precision (typically within 5 parts per million). Such a result would confirm the elemental composition, distinguishing it from other potential compounds with the same nominal mass but different atomic constituents.

Predicted Collision Cross Section (CCS) Values and Their Significance

Ion mobility-mass spectrometry provides an additional dimension of separation based on the size, shape, and charge of an ion, quantified as the Collision Cross Section (CCS). CCS is a significant physicochemical parameter that can aid in the confident identification of a compound, especially in differentiating it from isomers. labcompare.com While experimental CCS values are preferred, predicted values derived from computational models are valuable references.

Predicted CCS values for various adducts of this compound have been calculated using computational tools. uni.lu These values offer an orthogonal identifier to complement mass-to-charge ratio and retention time in analytical workflows.

| Adduct | Predicted m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 268.94198 | 146.5 |

| [M+Na]⁺ | 290.92392 | 160.0 |

| [M+NH₄]⁺ | 285.96852 | 167.0 |

| [M+K]⁺ | 306.89786 | 148.7 |

| [M-H]⁻ | 266.92742 | 149.7 |

| [M+HCOO]⁻ | 312.93290 | 164.9 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic Vibrational Modes of Aldehyde, Bromo, and Trifluoromethoxy Groups

The IR spectrum of this compound is expected to show several characteristic absorption bands corresponding to its constituent functional groups:

Aldehyde Group (CHO): This group gives rise to two distinct and highly characteristic vibrations. A strong and sharp absorption band for the carbonyl (C=O) stretching vibration is expected around 1700–1705 cm⁻¹, with the frequency being slightly lowered due to conjugation with the aromatic ring. docbrown.info Additionally, two weaker bands corresponding to the aldehyde C-H bond stretch typically appear in the region of 2700–2760 cm⁻¹ and 2800–2860 cm⁻¹. docbrown.info

Trifluoromethoxy Group (OCF₃): This group is characterized by very strong and broad absorption bands associated with C-F stretching vibrations, typically found in the 1100–1300 cm⁻¹ region. ias.ac.inresearchgate.net The C-O stretching of the ether linkage also contributes to the spectrum in the fingerprint region.

Bromo Group (C-Br): The carbon-bromine bond stretching vibration typically appears as a strong absorption in the low-frequency fingerprint region of the spectrum, generally between 600 and 500 cm⁻¹.

Aromatic Ring: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the ring typically produce several peaks in the 1450–1600 cm⁻¹ range.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Aldehyde C-H | Stretching | 2700 - 2860 | Weak (two bands) |

| Aldehyde C=O | Stretching | ~1700 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Weak |

| Trifluoromethoxy C-F | Stretching | 1100 - 1300 | Very Strong, Broad |

| Aryl C-Br | Stretching | 500 - 600 | Strong |

X-ray Crystallography for Solid-State Structure Determination

Crystal Structure Analysis of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, molecular conformation, and intermolecular interactions that govern the crystal packing.

A review of publicly available scientific literature and crystallographic databases did not yield a reported crystal structure for this compound. However, crystallographic studies on other substituted benzaldehyde (B42025) derivatives reveal common packing motifs. nih.govrsc.org These studies often show that molecular arrangement in the solid state is directed by weak intermolecular interactions, such as C–H⋯O hydrogen bonds involving the aldehyde group, as well as π–π stacking and halogen bonding interactions. nih.gov A crystallographic analysis of the title compound would be expected to provide definitive evidence of its solid-state conformation and elucidate the specific intermolecular forces, including potential bromine-involved halogen bonds, that define its crystal lattice. A definitive structural analysis awaits future experimental investigation.

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the electronic structure and properties of molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

QSAR is a computational modeling method used to find mathematical relationships between the chemical structures of a series of compounds and their biological activities or chemical reactivity.

Influence of Trifluoromethoxy and Bromo Substituents on Electronic Properties

The electronic landscape of 3-Bromo-5-(trifluoromethoxy)benzaldehyde is significantly shaped by the presence of the bromo and trifluoromethoxy substituents at the meta positions relative to the aldehyde group. Both the bromine atom and the trifluoromethoxy group are known to be electron-withdrawing groups, albeit through different mechanisms.

The bromine atom exerts a deactivating effect on the aromatic ring primarily through its inductive effect (-I), which withdraws electron density from the benzene (B151609) ring due to its high electronegativity. While it also possesses a resonance effect (+R) by donating its lone pair of electrons to the ring, the inductive effect is generally stronger for halogens.

The trifluoromethoxy group (-OCF₃) is a potent electron-withdrawing group, largely due to the strong inductive effect of the three fluorine atoms, which is transmitted through the oxygen atom to the aromatic ring. This strong -I effect significantly reduces the electron density of the benzene ring, making the aldehyde group more electrophilic.

The combined electron-withdrawing nature of these two substituents has a profound impact on the electronic properties of the molecule. Density Functional Theory (DFT) calculations on similarly substituted benzaldehydes suggest that these groups would lead to a notable polarization of the molecule. This is often visualized through Molecular Electrostatic Potential (MEP) maps, where regions of negative potential (electron-rich) are typically located around the oxygen atom of the carbonyl group, while positive potential (electron-deficient) is found on the aldehyde proton and the aromatic protons.

The presence of these deactivating groups also influences the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO is expected to be lowered, which would increase the electron affinity of the molecule and make it more susceptible to nucleophilic attack at the carbonyl carbon. Conversely, the HOMO energy would be stabilized (lowered), leading to a higher ionization potential. The resulting HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

Illustrative Electronic Properties of Substituted Benzaldehydes

| Property | Benzaldehyde (B42025) (Reference) | 3-Bromobenzaldehyde (Analog) | 3-(Trifluoromethoxy)benzaldehyde (Analog) |

| Dipole Moment (Debye) | ~2.9 | ~2.5 | ~3.5 |

| HOMO Energy (eV) | ~ -6.5 | ~ -6.7 | ~ -7.0 |

| LUMO Energy (eV) | ~ -1.5 | ~ -1.8 | ~ -2.1 |

| HOMO-LUMO Gap (eV) | ~ 5.0 | ~ 4.9 | ~ 4.9 |

Note: The data presented in this table are approximate values based on computational studies of analogous compounds and are intended for illustrative purposes to show expected trends.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational flexibility of molecules over time. By simulating the atomic motions based on a given force field, MD can provide insights into the accessible conformations, the energy barriers between them, and the influence of the environment, such as solvent molecules.

Conformational Landscape of this compound

For this compound, the primary conformational flexibility arises from the rotation of the aldehyde group (-CHO) relative to the plane of the benzene ring. The dihedral angle defined by the atoms of the C-C-C-O bond is the key variable in describing this rotation.

Computational studies on substituted benzaldehydes have shown that the planar conformations are generally the most stable due to the favorable conjugation between the π-system of the aromatic ring and the carbonyl group. For this compound, two planar conformers are expected to be the most significant:

O-cis conformer: The oxygen atom of the aldehyde group is oriented towards the bromo substituent.

O-trans conformer: The oxygen atom of the aldehyde group is oriented away from the bromo substituent (towards the trifluoromethoxy group).

Due to the meta-substitution pattern, the steric hindrance from the substituents on the aldehyde group is expected to be minimal, and therefore, the energy difference between the O-cis and O-trans conformers is likely to be small. The rotational barrier between these conformers, passing through a transition state where the aldehyde group is perpendicular to the aromatic ring, is expected to be modest, allowing for rapid interconversion at room temperature.

Predicted Conformational Data for this compound

| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| O-cis | ~0° | 0.0 (most stable) | ~55 |

| O-trans | ~180° | ~0.1 | ~45 |

| Perpendicular | ~90° | ~5-7 (transition state) | <0.1 |

Note: The data in this table are hypothetical and based on analogies with other meta-substituted benzaldehydes. The actual values would require specific computational studies.

Solvent Effects on Molecular Conformation and Reactivity

The surrounding solvent can have a significant impact on the conformational preferences and reactivity of this compound. MD simulations in explicit solvent models can capture these effects by accounting for the specific interactions between the solute and solvent molecules.

Solvent effects also play a crucial role in the reactivity of the aldehyde group. Polar protic solvents, such as water or alcohols, can act as hydrogen bond donors to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and thus accelerating nucleophilic addition reactions. MD simulations can be used to study the structure of the solvation shell around the aldehyde group and to understand how solvent molecules participate in the reaction mechanism, for example, by stabilizing charged intermediates or transition states. The presence of a well-ordered solvent shell can also influence the accessibility of the reactive site to incoming reagents.

Applications in Advanced Chemical Synthesis

A Versatile Keystone in Synthetic Chemistry

The strategic placement of its functional groups makes 3-Bromo-5-(trifluoromethoxy)benzaldehyde a highly sought-after starting material and intermediate in multi-step synthetic sequences.

A Precursor for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

In the pharmaceutical industry, the synthesis of novel therapeutic agents often relies on the availability of unique and functionalized building blocks. This compound serves as a crucial precursor in the generation of complex pharmaceutical intermediates and, ultimately, APIs. The presence of the trifluoromethoxy group is particularly advantageous, as it can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.

While direct synthesis examples starting from this compound are often proprietary, the analogous compound, 3-bromo-5-(trifluoromethyl)aniline, has been utilized in the synthesis of kinase inhibitors. This suggests a strong potential for this compound to be a key component in the development of similar targeted therapies, where the aldehyde functionality can be elaborated into various pharmacophores.

| Application Area | Significance of this compound |

| Pharmaceutical Intermediates | Provides a scaffold with multiple reactive sites for building complex molecular frameworks. |

| Active Pharmaceutical Ingredients (APIs) | The trifluoromethoxy group can enhance metabolic stability and cell permeability of the final drug molecule. |

An Intermediate in Agrochemical Innovation

The development of new and effective agrochemicals is crucial for global food security. This compound is a valuable intermediate in the synthesis of novel herbicides and fungicides. The trifluoromethoxy group can increase the efficacy and selectivity of these agricultural products.

For instance, related trifluoromethyl-containing building blocks are integral to the synthesis of various herbicides that target specific weeds in cereal crops. The structural motifs present in this compound make it a prime candidate for the development of next-generation crop protection agents with improved environmental profiles.

| Agrochemical Class | Potential Role of this compound |

| Herbicides | Synthesis of selective herbicides for crop protection. |

| Fungicides | Development of antifungal agents to combat plant diseases. |

A Component in Material Science for Polymer and Coating Advancement

In the realm of material science, this compound finds utility in the creation of advanced polymers and coatings. The incorporation of the trifluoromethoxy group can enhance the thermal stability, chemical resistance, and durability of these materials. The aldehyde and bromo functionalities provide anchor points for polymerization and cross-linking reactions, allowing for the fine-tuning of material properties. This makes it a valuable component in the development of high-performance materials for specialized applications, including electronics and aerospace.

Crafting Biologically Relevant Molecules

The unique electronic and steric properties of this compound make it an excellent starting point for the synthesis of a variety of biologically active molecules.

A Foundation for the Development of Enzyme Inhibitors and Ligands

The search for potent and selective enzyme inhibitors is a cornerstone of modern drug discovery. The aldehyde group of this compound can be readily transformed into various functional groups that can interact with the active sites of enzymes. For example, it can be a precursor for the synthesis of chalcones, which are known to exhibit a wide range of biological activities, including enzyme inhibition.

Furthermore, its derivatives have the potential to act as ligands for G-protein coupled receptors (GPCRs), a large family of receptors that are the target of many modern medicines. The trifluoromethoxy group can play a crucial role in optimizing the binding affinity and selectivity of these ligands.

A Precursor for Compounds with Antimicrobial and Pharmacological Potential

The growing threat of antimicrobial resistance has spurred the search for new classes of antibacterial and antifungal agents. Schiff bases, which can be readily synthesized from this compound and various primary amines, are a well-established class of compounds with significant antimicrobial properties. nih.govijmrsti.com The resulting imine functionality, combined with the electronic effects of the bromo and trifluoromethoxy substituents, can lead to potent antimicrobial agents.

Moreover, this versatile aldehyde can be used to construct a variety of heterocyclic compounds, such as thiadiazoles and triazoles, which are known to possess a broad spectrum of pharmacological activities. niscpr.res.innih.gov The synthesis of such derivatives from this compound opens up avenues for the discovery of new therapeutic agents with potential applications in treating a range of diseases.

| Compound Class | Potential Biological Activity |

| Schiff Bases | Antibacterial, Antifungal |

| Heterocycles (e.g., Thiadiazoles, Triazoles) | Antifungal, various pharmacological activities |

Contribution to Fluorinated Compound Research

The study and application of organofluorine compounds have become a significant area of chemical research, primarily due to the unique and often beneficial properties that fluorine atoms impart to organic molecules. This compound serves as a representative molecule for understanding the impact of specific fluorinated substituents, such as the trifluoromethoxy group, on molecular properties and for designing novel fluorinated materials.

The incorporation of fluorine-containing groups into organic molecules can profoundly alter their chemical and physical characteristics. The trifluoromethoxy (-OCF3) group, in particular, is known for its strong electron-withdrawing nature and high lipophilicity. nih.gov These properties are a direct consequence of the high electronegativity of the fluorine atoms.

The trifluoromethoxy group significantly enhances the metabolic stability of a molecule compared to a non-fluorinated analogue, such as a methoxy (B1213986) group. nih.gov This is because the carbon-fluorine bond is exceptionally strong and not easily cleaved by metabolic enzymes. This increased stability is a critical factor in the design of pharmacologically active compounds. The electron-withdrawing effect of the -OCF3 group also influences the reactivity of the aromatic ring and the aldehyde functional group, making them susceptible to certain nucleophilic and electrophilic reactions. mdpi.com The trifluoromethyl group (-CF3), a related substituent, is also well-known for increasing the stability and lipophilicity of compounds. wikipedia.org

The table below summarizes the key physicochemical properties imparted by the trifluoromethoxy group compared to other common substituents, illustrating its unique electronic and steric profile.

| Property | Methoxy (-OCH3) | Chloro (-Cl) | Trifluoromethyl (-CF3) | Trifluoromethoxy (-OCF3) |

| Electronic Effect | Electron-donating | Electron-withdrawing | Strongly electron-withdrawing | Strongly electron-withdrawing |

| Lipophilicity (Hansch π) | -0.02 | +0.71 | +0.88 | +1.04 |

| Metabolic Stability | Prone to O-dealkylation | Stable | High | Very High |

| Steric Effect (van der Waals radius) | Moderate | Similar to Methyl | Larger than Methyl | Larger than Methoxy |

This table provides a comparative overview of the general effects of different substituents on an aromatic ring.

The unique properties conferred by fluorination are not only relevant in medicinal chemistry but also in materials science. Fluorinated polymers and materials often exhibit desirable characteristics such as high thermal stability, chemical inertness, low surface energy (hydrophobicity and lipophobicity), and low refractive indices. sigmaaldrich.com